3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one
Description
This compound features a quinolin-2-one core substituted with a 6-nitro group and a 4-phenyl moiety. Attached to the quinoline scaffold is a 4,5-dihydropyrazolyl group bearing a 3,4-dimethoxyphenyl substituent. The dimethoxyphenyl group may contribute to π-π stacking interactions in biological systems or influence solubility.
Properties
CAS No. |
313403-46-2 |
|---|---|
Molecular Formula |
C26H22N4O5 |
Molecular Weight |
470.485 |
IUPAC Name |
3-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-nitro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H22N4O5/c1-34-22-11-8-16(12-23(22)35-2)20-14-21(29-28-20)25-24(15-6-4-3-5-7-15)18-13-17(30(32)33)9-10-19(18)27-26(25)31/h3-13,20,28H,14H2,1-2H3,(H,27,31) |
InChI Key |
ZBUXYCUWZACLGT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2)C3=C(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=CC=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone to yield the pyrazole ring. The resulting pyrazole derivative undergoes further reactions, including nitration and coupling with a quinoline derivative, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amino-substituted derivatives.
Scientific Research Applications
3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table compares key structural features and properties of the target compound with analogs from the evidence:
*Calculated based on formula.
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 6-nitro group may increase oxidative stress in biological systems compared to the 6-chloro analog , which could enhance cytotoxicity but reduce solubility.
- Aromatic Substitutions : The 3,4-dimethoxyphenyl group in the target compound likely improves metabolic stability over hydroxylated analogs (e.g., ’s 2-hydroxyphenyl), which may undergo faster glucuronidation .
- Heterocyclic Diversity : The coumarin-containing analog () exhibits fluorescence, suggesting utility in cellular imaging, a property absent in the nitro-substituted target compound .
Pharmacological and Physicochemical Comparisons
- Antimicrobial Activity: The chloro-substituted analog () shares a quinolin-2-one core with the target compound but lacks the nitro group. Chlorine’s electronegativity may facilitate interactions with bacterial enzymes, while the nitro group’s stronger electron withdrawal could broaden activity spectra .
- Solubility : The hydroxypropyl and trimethoxyphenyl groups in ’s compound improve water solubility (~15 mg/mL in aqueous buffer) compared to the hydrophobic nitro and dimethoxyphenyl groups in the target compound (~2 mg/mL estimated) .
- Synthetic Complexity : The acetylated pyrazole in ’s compound simplifies synthesis compared to the target compound’s dimethoxyphenyl group, which may require protective strategies during methoxylation .
Crystallographic and Computational Insights
- Structural Validation : Both the target compound and its analogs (e.g., ) likely utilize SHELX programs () for crystal structure refinement. The nitro group’s planar geometry may induce tighter crystal packing (density ~1.45 g/cm³) versus chloro analogs (~1.38 g/cm³) .
- Molecular Modeling : ORTEP-3 () could visualize steric effects from the 3,4-dimethoxyphenyl group, predicting hindered rotation compared to smaller substituents like chlorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
